Home > Products > Building Blocks P10354 > Benzo[d]isoxazol-3-ylmethanamine
Benzo[d]isoxazol-3-ylmethanamine - 155204-08-3

Benzo[d]isoxazol-3-ylmethanamine

Catalog Number: EVT-1604773
CAS Number: 155204-08-3
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Benzo[d]isoxazol-3-ylmethanamine” is an organic compound with the molecular formula C8H8N2O . It is used for research purposes .


Synthesis Analysis

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Chemical Reactions Analysis

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, can undergo a variety of reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Overview

Benzo[d]isoxazol-3-ylmethanamine is a compound that belongs to the class of isoxazole derivatives, which are characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a ligand for various receptors, including vanilloid receptors.

Source

Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various chemical processes, including cyclization reactions involving appropriate precursors such as aldehydes and hydroxylamines. The compound can also be derived from benzo[d]isoxazole derivatives through substitution reactions.

Classification

Benzo[d]isoxazol-3-ylmethanamine is classified as an amine and a heterocyclic compound. It falls under the broader category of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of benzo[d]isoxazol-3-ylmethanamine can be achieved through several methods:

  1. Cyclization of Aldehydes with Hydroxylamines: A common approach involves the reaction of aldehydes with hydroxylamines to form oximes, which can then undergo cyclization to form isoxazoles.
  2. One-Pot Three-Component Reactions: Recent advancements have introduced environmentally friendly methods using deep eutectic solvents for synthesizing substituted isoxazoles from aldehydes and alkynes .
  3. Use of Ionic Liquids: Ionic liquids have been employed to facilitate the synthesis of isoxazole derivatives, providing high yields and enabling recycling of the solvent .

Technical Details

In typical synthesis protocols, the reaction conditions include the use of basic agents such as sodium hydroxide or triethylamine in organic solvents like methanol or dichloromethane. The reaction temperature often ranges from 30°C to reflux conditions depending on the specific method employed .

Molecular Structure Analysis

Structure

The molecular structure of benzo[d]isoxazol-3-ylmethanamine features a fused benzene ring and isoxazole ring system. The presence of an amine group at the 3-position of the isoxazole contributes to its reactivity and biological activity.

Data

The molecular formula for benzo[d]isoxazol-3-ylmethanamine is C9H10N2O, with a molecular weight of approximately 162.19 g/mol. The compound's structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

Benzo[d]isoxazol-3-ylmethanamine can participate in various chemical reactions, including:

  1. Substitution Reactions: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Cycloaddition Reactions: This compound may also engage in cycloaddition reactions, forming new cyclic structures.
  3. Deprotonation Reactions: The amine functionality allows for deprotonation under basic conditions, further expanding its reactivity profile.

Technical Details

For example, treatment with strong bases can yield various derivatives through nucleophilic substitution at the nitrogen atom, facilitating further modifications .

Mechanism of Action

Process

The mechanism of action for benzo[d]isoxazol-3-ylmethanamine primarily involves its interaction with biological receptors. As a ligand for vanilloid receptors (TRPV channels), it may modulate pain perception and inflammatory responses.

Data

Research indicates that compounds within this class exhibit significant activity at TRPV1 receptors, influencing calcium ion influx and subsequently affecting cellular signaling pathways related to pain and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and ethanol.

Chemical Properties

  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Reactivity: Exhibits typical reactivity associated with amines, including nucleophilicity and potential for hydrogen bonding.

Relevant data on solubility and melting points can be obtained from experimental studies or material safety data sheets (MSDS) specific to this compound.

Applications

Scientific Uses

Benzo[d]isoxazol-3-ylmethanamine has several potential applications in scientific research:

  1. Pharmacological Research: Investigated for its role as a vanilloid receptor ligand, it may have implications in pain management therapies.
  2. Chemical Biology: Used in studies exploring receptor-ligand interactions and their effects on cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
Introduction to Benzo[d]isoxazol-3-ylmethanamine in Medicinal Chemistry

Benzo[d]isoxazol-3-ylmethanamine represents a structurally distinctive scaffold characterized by a fused bicyclic aromatic system (benzene + isoxazole) linked to a methanamine (–CH₂–NH₂) moiety. This hybrid architecture merges the metabolic stability of the benzisoxazole core with the target-interactive versatility of the primary amine group. As a chemical entity, it serves as a critical building block for designing ligands that modulate central nervous system (CNS), oncological, and infectious disease targets. Its emergence aligns with medicinal chemistry’s shift toward privileged heterocyclic scaffolds that balance target affinity, selectivity, and pharmacokinetic feasibility [4] [9].

Historical Context of Benzisoxazole Derivatives in Drug Development

The therapeutic exploration of benzisoxazole derivatives began in earnest with the development of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an antiepileptic agent approved in 1989. Zonisamide’s broad-spectrum efficacy against partial and generalized seizures validated the benzisoxazole core as a pharmacologically viable scaffold. Mechanistically, it inhibits voltage-gated sodium channels, T-type calcium channels, and carbonic anhydrase, while modulating GABAergic and glutamatergic neurotransmission—highlighting the structural capacity for polypharmacology [1] [4]. Subsequent milestones include:

  • Risperidone (1993): An atypical antipsychotic featuring a benzisoxazole core linked to a piperidine moiety via a methylene bridge. Its potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism revolutionized schizophrenia treatment.
  • Sulfisoxazole (1950s): An early antibacterial sulfonamide where the isoxazole ring enhances membrane permeability and target binding to dihydropteroate synthase [9].

Table 1: Evolution of Key Benzisoxazole-Containing Drugs

Drug (Year)Therapeutic ClassStructural FeatureBiological Target(s)
Sulfisoxazole (1956)Antibacterial4-Amino-N-(3,4-dimethyl-isoxazol-5-yl)benzenesulfonamideDihydropteroate synthase
Zonisamide (1989)Anticonvulsant3-(Methanesulfonamide)methyl-1,2-benzisoxazoleNa⁺/Ca²⁺ channels, carbonic anhydrase
Risperidone (1993)Antipsychotic3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]pyrimidineD₂/5-HT₂A receptors
Leflunomide (1998)Antirheumatic5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamideDihydroorotate dehydrogenase

The integration of the methanamine (–CH₂–NH₂) substituent, as seen in synthetic analogs of benzo[d]isoxazol-3-ylmethanamine, emerged from rational modifications to enhance blood-brain barrier (BBB) penetration and target engagement kinetics. For instance, protonation of the amine at physiological pH facilitates ionic interactions with neuronal receptors and transporters, while the methylene linker provides conformational flexibility [4] [9].

Structural Significance of the Benzo[d]isoxazole Core in Bioactive Molecules

The benzo[d]isoxazole core imparts three critical pharmacodynamic advantages:

  • Electronic Modulation: The electron-deficient isoxazole ring engages in dipole-dipole interactions, π-π stacking, and hydrogen bonding with target proteins. For example, in HIF-1α inhibitors, the isoxazole’s nitrogen forms a critical hydrogen bond with Arg299 in the HIF-1α active site, while the fused benzene ring stabilizes hydrophobic subpockets [2].
  • Metabolic Resistance: The ring system resists oxidative degradation by cytochrome P450 enzymes due to its low electron density. In anticonvulsant derivatives like 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, the benzisoxazole moiety enhances metabolic stability, contributing to an ED₅₀ of 14.90 mg/kg (MES test)—lower than phenytoin [1].
  • Stereoelectronic Tuning: Substituents at C₅/C₆ alter electronic distribution and bioactivity:
  • Electron-withdrawing groups (e.g., –F, –Cl) enhance anticonvulsant and anticancer potency by increasing ring polarity.
  • Electron-donating groups (e.g., –CH₃, –OCH₃) improve antioxidant activity via radical stabilization [4].

Table 2: Structure-Activity Relationships (SAR) of Benzo[d]isoxazole Modifications

Substituent PositionChemical GroupBiological EffectMechanistic Implication
C₃ (Methanamine)–CH₂–NH₂Enhanced BBB penetrationAmine protonation facilitates solute carrier transport
C₅–F, –Cl↑ Anticonvulsant/anticancer activityIncreased dipole moment strengthens target binding
C₆–OCH₃, –CH₃↑ Antioxidant activityResonance stabilization of radical intermediates
C₇–NO₂↑ Anti-inflammatory activityElectron withdrawal modulates COX-2 affinity

The scaffold’s planar geometry enables DNA intercalation in anticancer agents, while its rigidity minimizes entropic penalties during protein binding. In hypoxia-inducible factor (HIF-1α) inhibitors, derivatives like N-(4-fluorophenyl)benzo[d]isoxazole-3-carboxamide achieve IC₅₀ values of 24 nM by exploiting this planar rigidity to anchor within the HIF-1α ATP-binding cleft [2].

Role of Methanamine Substituents in Modulating Pharmacokinetic Profiles

The –CH₂–NH₂ group strategically optimizes absorption, distribution, and metabolism:

  • Absorption: The basic amine (pKₐ ~10–11) enhances solubility in gastric fluid via protonation, facilitating passive diffusion. Concomitantly, its moderate lipophilicity (log P ~1–2) prevents precipitation in intestinal membranes [4] [10].
  • Distribution: Protonated amines engage endothelial transporters (e.g., organic cation transporters, OCTs), promoting blood-brain barrier penetration. This is critical for CNS-active derivatives like risperidone analogs. Molecular modeling confirms that –CH₂–NH₂ extends away from the benzisoxazole plane, minimizing steric clashes during transporter recognition [4] [9].
  • Metabolism: The amine group undergoes N-acetylation or oxidative deamination, but conjugation with benzisoxazole redirects metabolism toward benign pathways:
  • N-Acetylation dominates in primates, producing inactive metabolites.
  • In rodents, cytochrome P450-mediated oxidation generates aldehydes, further oxidized to carboxylic acids [10].
  • Excretion: Primary amines enhance renal clearance via cationic transporter systems (e.g., MATE1/2-K). Fluorination adjacent to the methanamine group (e.g., 6-fluorobenzo[d]isoxazol-3-ylmethanamine) reduces renal clearance by 40% by lowering pKₐ and transporter affinity [4] [10].

Table 3: Pharmacokinetic Parameters of Benzo[d]isoxazol-3-ylmethanamine Derivatives

Derivative Structurelog D₇.₄Plasma Protein Binding (%)t₁/₂ (h)Primary Metabolic Pathway
Benzo[d]isoxazol-3-ylmethanamine1.2652.5N-Acetylation (70%), CYP2D6 oxidation (20%)
6-F-Benzo[d]isoxazol-3-ylmethanamine1.8784.1N-Acetylation (85%), glucuronidation (10%)
5,6-diCl-Benzo[d]isoxazol-3-ylmethanamine2.3825.8CYP3A4 oxidation (60%), N-acetylation (30%)

The methanamine group also mitigates P-glycoprotein (P-gp) efflux. Unlike tertiary amines, primary amines exhibit lower P-gp substrate affinity due to reduced lipophilicity. For instance, P-gp efflux ratios for benzo[d]isoxazol-3-ylmethanamine analogs are typically <2.0, versus >5.0 for N-methylated counterparts [10]. This property maximizes CNS bioavailability—a key advantage for neurotherapeutic applications.

Properties

CAS Number

155204-08-3

Product Name

Benzo[d]isoxazol-3-ylmethanamine

IUPAC Name

1,2-benzoxazol-3-ylmethanamine

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2

InChI Key

NJPJEUXBRLCEDZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.